AVE-8134

Catalog No.
S519834
CAS No.
304025-09-0
M.F
C22H23NO5
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AVE-8134

CAS Number

304025-09-0

Product Name

AVE-8134

IUPAC Name

2-methyl-6-[3-[(2-phenyl-1,3-oxazol-4-yl)methoxy]propoxymethyl]benzoic acid

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C22H23NO5/c1-16-7-5-10-18(20(16)22(24)25)13-26-11-6-12-27-14-19-15-28-21(23-19)17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25)

InChI Key

WLHOBCUVPMOXAT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)COCCCOCC2=COC(=N2)C3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-methyl-6-(3-(2-phenyloxazol-4-ylmethoxy)propoxymethyl)benzoic acid, AVE 8134, AVE-8134, AVE8134

Canonical SMILES

CC1=C(C(=CC=C1)COCCCOCC2=COC(=N2)C3=CC=CC=C3)C(=O)O

Description

The exact mass of the compound 2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid is 381.1576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AVE-8134 is characterized by the molecular formula C22H23NO and has a molecular weight of 381.42 g/mol . This compound acts primarily as a high-affinity ligand for the peroxisome proliferator-activated receptor alpha, which is involved in lipid metabolism and has implications in various metabolic disorders and cancer therapies .

, particularly through its interaction with the peroxisome proliferator-activated receptor alpha. It does not exhibit significant activity on other receptors, which makes it unique among similar compounds. The primary reactions involve modulation of eicosanoid biosynthesis, affecting metabolites such as epoxyeicosatrienoic acids and hydroxyeicosatetraenoic acids .

AVE-8134 has demonstrated notable biological activities:

  • Anti-Angiogenesis: It inhibits endothelial cell proliferation, tube formation, and migration at concentrations as low as 1 μM .
  • Cancer Treatment Potential: The compound shows promise as an anti-cancer agent when used in conjunction with cyclooxygenase inhibitors like indomethacin. This combination enhances the therapeutic effects without causing liver damage .
  • Metabolomic Effects: AVE-8134 alters the expression of various eicosanoids in tumor environments, indicating its role in modifying tumor biology .

Studies have shown that AVE-8134 interacts significantly with various eicosanoid pathways. It modulates the production of pro-inflammatory mediators and has been shown to alter the activity of cyclooxygenases in tumor tissues. The compound's effects can be blocked by specific antagonists like GW6471, confirming its mechanism of action through PPARα activation .

Several compounds share similarities with AVE-8134 in terms of their action on PPARα or their therapeutic potential. Below is a comparison highlighting its uniqueness:

Compound NamePPARα AgonistMolecular WeightUnique Features
AVE-8134Yes381.42 g/molHigh affinity for PPARα; anti-angiogenic
Wyeth-14,643Yes392.49 g/molStronger anti-tumor effects than AVE-8134
BezafibrateYes360.43 g/molBroader spectrum of lipid-modulating effects
FenofibrateYes360.37 g/molPrimarily used for dyslipidemia management

AVE-8134 stands out due to its specific focus on anti-angiogenic properties while also being a potent PPARα ligand. Unlike some other compounds, it has shown limitations in controlling lung metastasis despite its efficacy in other areas .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

381.15762283 g/mol

Monoisotopic Mass

381.15762283 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O9SA2C9EII

Dates

Modify: 2024-02-18
1: Schäfer HL, Linz W, Falk E, Glien M, Glombik H, Korn M, Wendler W, Herling AW, Rütten H. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats. Acta Pharmacol Sin. 2012 Jan;33(1):82-90. doi: 10.1038/aps.2011.165. PubMed PMID: 22212431; PubMed Central PMCID: PMC4010268.
2: Linz W, Wohlfart P, Baader M, Breitschopf K, Falk E, Schäfer HL, Gerl M, Kramer W, Rütten H. The peroxisome proliferator-activated receptor-alpha (PPAR-alpha) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats. Acta Pharmacol Sin. 2009 Jul;30(7):935-46. doi: 10.1038/aps.2009.58. Epub 2009 Jun 8. PubMed PMID: 19503102; PubMed Central PMCID: PMC4006644.

Explore Compound Types